molecular formula C16H16ClN2O5P B11400305 Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11400305
M. Wt: 382.73 g/mol
InChI Key: HMZHZJAZMBJNEF-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a combination of aromatic, heterocyclic, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the oxazole intermediate with a furan-2-ylmethylamine derivative.

    Phosphonate ester formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving phosphonate esters.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [2-(4-bromophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl [2-(4-methylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C16H16ClN2O5P

Molecular Weight

382.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H16ClN2O5P/c1-21-25(20,22-2)16-15(18-10-13-4-3-9-23-13)24-14(19-16)11-5-7-12(17)8-6-11/h3-9,18H,10H2,1-2H3

InChI Key

HMZHZJAZMBJNEF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3)OC

Origin of Product

United States

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